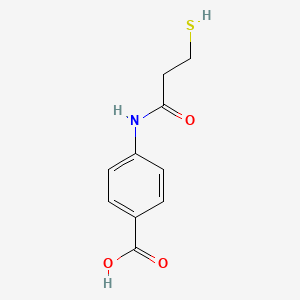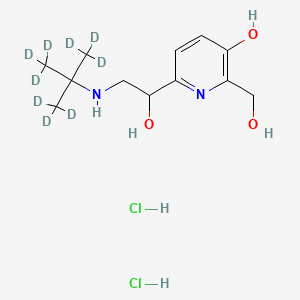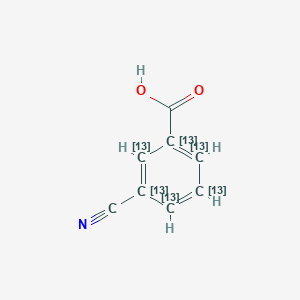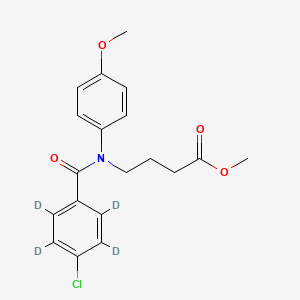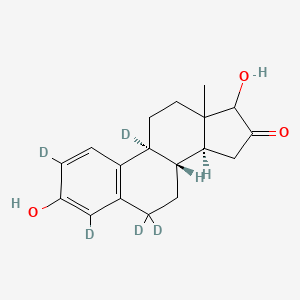![molecular formula C10H15NO3 B12421312 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol is a chemical compound that features a phenyl ring substituted with two trideuteriomethoxy groups and an aminoethanol moiety. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde, which is subjected to a deuterium exchange reaction to replace the hydrogen atoms in the methoxy groups with deuterium, yielding 2,5-bis(trideuteriomethoxy)benzaldehyde.
Reduction: The deuterated benzaldehyde is then reduced to 2,5-bis(trideuteriomethoxy)benzyl alcohol using a reducing agent such as sodium borohydride.
Amination: The benzyl alcohol is converted to the corresponding amine through a reductive amination process, typically using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Final Step:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the consistency of the deuterium labeling.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]acetone.
Reduction: Formation of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts where isotopic labeling can provide insights into reaction pathways and stability.
Mecanismo De Acción
The mechanism of action of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol depends on its specific application. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to follow the compound’s transformation and interaction with biological molecules. The presence of deuterium can also affect the compound’s reactivity and stability, providing valuable information on reaction mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: The non-deuterated analog of the compound, used in similar applications but without the benefits of isotopic labeling.
2-Amino-1-(2,5-dimethoxyphenyl)ethane: A reduced form of the compound, lacking the hydroxyl group.
2-Amino-1-(2,5-dimethoxyphenyl)acetone: An oxidized form of the compound, with a carbonyl group instead of a hydroxyl group.
Uniqueness
The uniqueness of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and pharmacokinetic studies, offering insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/i1D3,2D3 |
Clave InChI |
VFRCNXKYZVQYLX-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CN)O |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


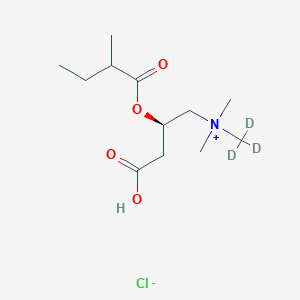
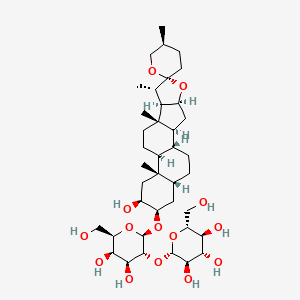
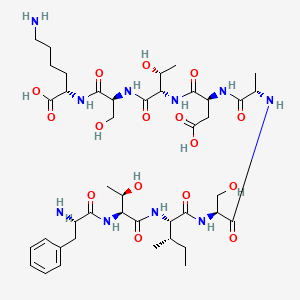
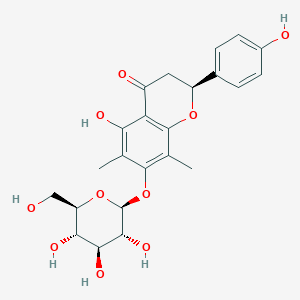
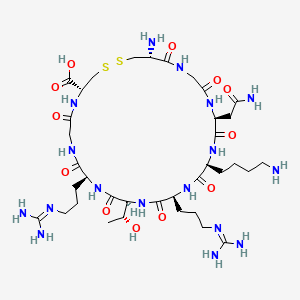
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)

